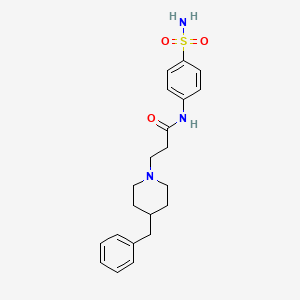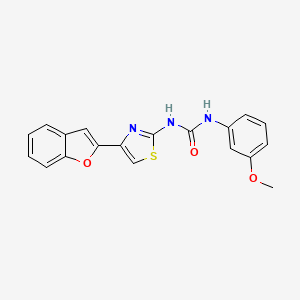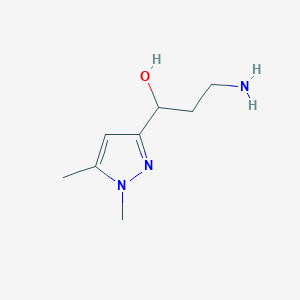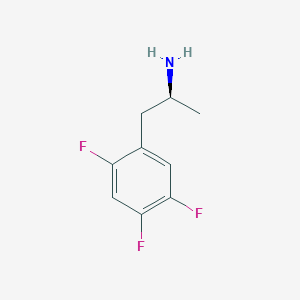
(S)-1-(2,4,5-Trifluorophenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine: is a fluorinated organic compound with a molecular weight of 189.2 g/mol . This compound is known for its unique chemical structure, which includes three fluorine atoms attached to a phenyl ring. The presence of these fluorine atoms significantly influences the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the use of fluorinated precursors and amination reactions. One common method includes the reaction of 2,4,5-trifluorobenzaldehyde with a suitable amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods: In an industrial setting, the production of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: In biological research, this compound can be used to investigate the role of fluorinated amines in biological systems. Its interactions with enzymes and receptors can provide insights into the effects of fluorine atoms on biological activity.
Medicine: In medicinal chemistry, (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties can be leveraged to create products with improved performance characteristics.
Wirkmechanismus
The mechanism of action of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may interact with enzymes or receptors involved in metabolic processes, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
- (2S)-1-(2,4-difluorophenyl)propan-2-amine
- (2S)-1-(2,5-difluorophenyl)propan-2-amine
- (2S)-1-(2,4,5-trichlorophenyl)propan-2-amine
Comparison: Compared to similar compounds, (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine is unique due to the presence of three fluorine atoms on the phenyl ring. This structural feature significantly influences its chemical reactivity, stability, and biological activity. The trifluorinated compound may exhibit different binding affinities and selectivities for molecular targets compared to its difluorinated or trichlorinated counterparts.
Eigenschaften
Molekularformel |
C9H10F3N |
|---|---|
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
QKVCEEJOYPBGQX-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1F)F)F)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



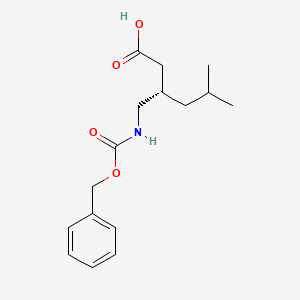
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)
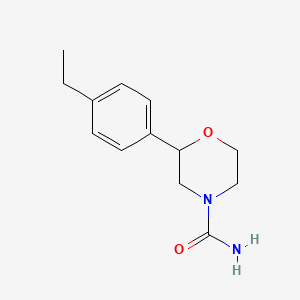
![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)
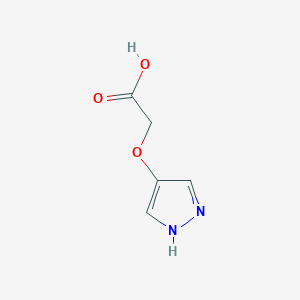

![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)
